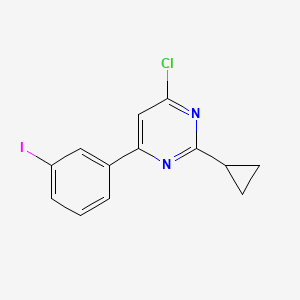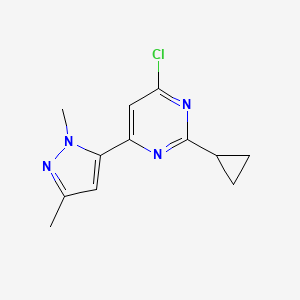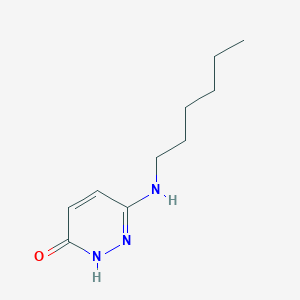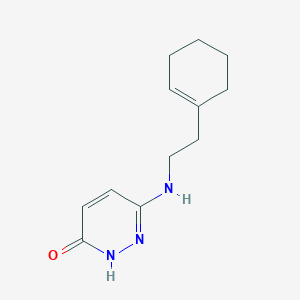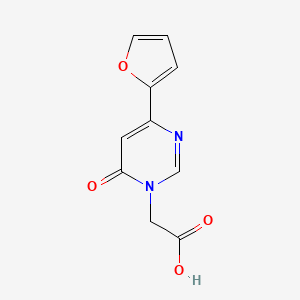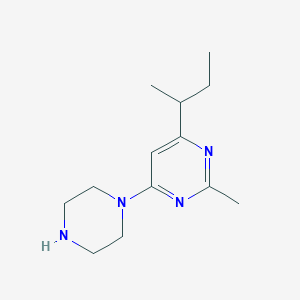
6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-(4,4-Difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H14F2N4 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Crystal Analysis
Crystal and Molecular Structures Analysis : The molecular and crystal structures of compounds structurally related to the target compound have been thoroughly investigated, revealing insights into conformational differences, hydrogen-bonding interactions, and layer structures in the crystal lattice, contributing significantly to the understanding of molecular interactions and stability (Odell et al., 2007).
Structural Characterization of Polymorphs : Structural characterization of polymorphic forms and derived compounds has been achieved, offering valuable information on intermolecular hydrogen bonding patterns and spatial arrangements within crystal structures, which are pivotal for understanding the material properties and reactivity of such compounds (Böck et al., 2020).
Synthesis and Reactivity
Ring Transformation and Reactivity : Studies have illustrated interesting ring transformations and reactivity patterns, such as the conversion of 2,6-dibromopyridine into 4-amino-2-methylpyrimidine, which are crucial for the synthesis and modification of related compounds (Hertog et al., 2010).
Synthesis of Derivatives and Fragmentation Studies : The synthesis of various derivatives and their main fragmentation pathways have been explored, providing a foundation for developing novel compounds with potential applications in different scientific domains (Erkin et al., 2015).
Bioactivity and Chemical Interactions
Antimicrobial Activity Evaluation : Substituted derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant antibacterial and antifungal activity, which is promising for pharmaceutical applications (Vijaya Laxmi et al., 2019).
Investigations on Non-Covalent Interactions : Detailed investigations on non-covalent interactions have been conducted, revealing insights into hydrogen bonds, van der Waals interactions, and other intermolecular forces, which are critical for understanding the chemical behavior and potential applications of these compounds (Zhang et al., 2018).
Propriétés
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c1-7-14-8(13)6-9(15-7)16-4-2-10(11,12)3-5-16/h6H,2-5H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCNKSPFPDOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


